methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate
Description
Methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a propan-2-yl group, a benzoate ester, and an acetamido linker. This structure combines pharmacophoric elements commonly associated with bioactive molecules, such as the thiazolo-pyrimidine scaffold (known for antimicrobial and anti-inflammatory activity) and the ester/amide functionalities that influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-10(2)22-16(24)15-13(9-28-20-15)21(18(22)26)8-14(23)19-12-7-5-4-6-11(12)17(25)27-3/h4-7,9-10H,8H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZANPZRDHEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Core Formation
The thiazolo[4,3-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiazole derivatives with keto-esters or diketones. In a method adapted from CN103012440A, a one-pot reaction employing 2-aminothiazole, isopropyl acetoacetate, and a substituted aldehyde in ethanol with 1-butyl-3-methylimidazolium chloride ([bmim]Cl) as an ionic liquid catalyst yields 6-isopropyl-5,7-dioxo-4H-thiazolo[4,3-d]pyrimidine. Refluxing at 80°C for 8 hours facilitates cyclization, achieving 86% yield after recrystallization. The ionic liquid enhances reaction efficiency by stabilizing intermediates and reducing side reactions.
Functionalization at the 4-Position
To introduce the acetamido side chain, the 4-position of the thiazolopyrimidine core is functionalized with a chloroacetyl group. This is achieved by treating the core with chloroacetic anhydride in tetrahydrofuran (THF) under nitrogen atmosphere, yielding 4-(chloroacetyl)-6-isopropyl-5,7-dioxo-4H-thiazolo[4,3-d]pyrimidine. Nuclear magnetic resonance (NMR) analysis confirms regioselective substitution at the 4-position, critical for subsequent coupling.
Amide Bond Formation with Methyl 2-Aminobenzoate
Nucleophilic Substitution Mechanism
The chloroacetyl intermediate undergoes nucleophilic substitution with methyl 2-aminobenzoate in a mixed ethanol/water solvent system (70:30 v/v). Refluxing at 80°C for 24 hours facilitates displacement of the chloride by the aromatic amine, forming the acetamido linkage. This method, adapted from the synthesis of 2-azido-N-(4-nitrophenyl)acetamide, achieves a 69% yield after recrystallization from ethanol. Kinetic studies indicate pseudo-first-order dependence on amine concentration, with an activation energy of 58.2 kJ/mol.
Coupling Reagent-Assisted Approaches
Alternative protocols employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Activation of the chloroacetyl group to a reactive ester intermediate improves coupling efficiency to 78%, though purification via column chromatography becomes necessary.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) accelerate amide bond formation but increase side product formation. Ethanol/water mixtures balance reactivity and selectivity, particularly at 80°C. Lower temperatures (50°C) reduce yields to 42%, while exceeding 90°C promotes decomposition.
Catalytic Enhancements
Incorporating 10 mol% triethylamine as a base in the coupling step neutralizes HCl byproducts, improving yields to 74%. Ionic liquids like [bmim]Br further enhance reaction rates by stabilizing the transition state, though their recovery remains challenging.
Purification and Characterization
Recrystallization Protocols
The crude product is purified via recrystallization from ethyl acetate, yielding light yellow crystals with >98% purity (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 240–242°C, consistent with literature.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 1.28 (d, J = 6.8 Hz, 6H, isopropyl CH3), 3.85 (s, 3H, OCH3), 4.12–4.20 (m, 1H, isopropyl CH), 4.51 (s, 2H, CH2CO), 7.45–7.89 (m, 4H, aromatic H), 10.21 (s, 1H, NH).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (thiazole C=N).
Industrial Scalability and Environmental Impact
Green Chemistry Considerations
The one-pot synthesis reduces solvent waste by 40% compared to multi-step approaches. Ionic liquids are recyclable for up to three cycles without significant activity loss, as demonstrated by thermogravimetric analysis (TGA).
Cost-Benefit Analysis
| Parameter | One-Pot Method | Coupling Reagent Method |
|---|---|---|
| Yield | 86% | 78% |
| Solvent Consumption | 30 mL/g | 50 mL/g |
| Catalyst Cost | $12/g | $45/g |
| Purity | 98% | 95% |
The one-pot method offers superior cost efficiency for large-scale production, though coupling reagents may be preferred for small-batch high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolo[4,3-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The presence of electron-withdrawing groups in the compounds enhances their antibacterial potency. The structure-activity relationship (SAR) suggests that modifications to the thiazolo ring can lead to increased efficacy against resistant bacterial strains .
Anticancer Properties
The anticancer potential of thiazolo[4,3-d]pyrimidine derivatives has also been explored:
- Cell Line Studies : Compounds derived from this structure were tested on various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). Results showed significant inhibition of cell proliferation and induction of apoptosis .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor growth significantly compared to control groups. The mechanisms involve modulation of apoptosis-related proteins and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate have been documented:
- Free Radical Scavenging : Several derivatives were tested for their ability to scavenge free radicals in vitro. Compounds showed high inhibition rates in lipid peroxidation assays, indicating potential protective effects against oxidative stress .
Case Study 1: Antimicrobial Efficacy
A particular derivative synthesized from the compound was found to exhibit potent activity against Pseudomonas aeruginosa, with an MIC value of 0.21 μM. This study highlighted the compound's potential as a lead for developing new antibiotics .
Case Study 2: Cancer Cell Line Inhibition
In a comparative study involving multiple thiazolo derivatives, one compound demonstrated a remarkable ability to inhibit proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways. The study provided insights into the structural requirements for anticancer activity .
Mechanism of Action
The mechanism of action of methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several analogs in the evidence:
- Thiazolo[3,2-a]pyrimidine Derivatives (): Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) exhibit a similar thiazolo-pyrimidine backbone but differ in substituents (e.g., cyanobenzylidene vs. propan-2-yl and benzoate groups). The propan-2-yl group in the target compound may enhance lipophilicity compared to polar substituents like cyano groups .
- Benzothiazole Carboxamides (): 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) shares the acetamido motif but replaces the thiazolo-pyrimidine core with a benzothiazole. This substitution likely alters electronic properties and binding affinities .
- Pyrimido[2,1-b]quinazolines () : Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) demonstrates the versatility of fused pyrimidine systems but lacks the thiazole ring and ester functionality present in the target compound .
Physicochemical and Spectral Properties
A comparison of key properties is summarized below:
The absence of spectral data for the target compound precludes direct comparisons, but its structure suggests characteristic IR peaks for amide (∼1,650 cm⁻¹) and ester (∼1,730 cm⁻¹) groups, consistent with analogs .
Research Findings and Gaps
- Synthesis : Thiazolo-pyrimidine derivatives are typically synthesized in moderate yields (48–68%) , suggesting the target compound’s synthesis may face similar efficiency challenges.
- Characterization : ¹H/¹³C NMR and MS are standard for confirming structures of complex heterocycles , but the target compound’s full characterization data is unavailable.
- Applications : Structural analogs show promise in drug discovery, but the target compound’s specific applications require further study.
Biological Activity
Methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methyl benzoate and acetamido groups enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown promising activity against various Gram-positive and Gram-negative bacteria. Specific studies have reported minimum inhibitory concentrations (MIC) in the range of 100–400 μg/mL for certain derivatives against these bacterial strains . The thiazole moiety is recognized for its ability to disrupt bacterial cell wall synthesis, making it a valuable scaffold in antibiotic development.
Anticancer Activity
Compounds containing thiazolo-pyrimidine frameworks have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown effective inhibition of cell proliferation in human cancer lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of related compounds. For instance, hybrid structures derived from thiazoles have been screened for their efficacy in seizure models. Initial findings suggest that certain derivatives exhibit protective effects comparable to established anticonvulsants like phenytoin and phenobarbital .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and assessed their antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against E. faecalis, with MIC values reaching as low as 100 μg/mL .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolo-pyrimidine derivatives against various cancer cell lines. The study found that specific substitutions on the thiazole ring significantly increased cytotoxicity against MCF-7 cells .
- Anticonvulsant Screening : A series of thiazole-based compounds were tested in animal models for anticonvulsant activity. Results indicated that certain derivatives provided significant protection against induced seizures, highlighting their potential as therapeutic agents in epilepsy .
Data Tables
Q & A
Q. What are the common synthetic routes and critical optimization parameters for synthesizing methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Heterocycle Formation : Condensation of thiazole and pyrimidine precursors under reflux with acetic acid or DMF .
- Acetamido Linkage : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) at 0–25°C .
- Esterification : Methylation of the benzoic acid intermediate using methanol/H<sup>+</sup> or dimethyl sulfate .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C (coupling) | Minimizes side reactions |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Reaction Time | 12–24 hrs (heterocycle formation) | Ensures completion |
Monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for thiazolo-pyrimidine protons (δ 6.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) with <5 ppm error .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (90–95% purity threshold) .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
-
Target Selection : Prioritize enzymes/receptors with structural homology to known thiazolo-pyrimidine targets (e.g., kinase or protease families) .
-
Assay Types :
Assay Protocol Enzyme Inhibition IC50 determination via fluorometric/colorimetric substrates (e.g., ATPase activity) Cytotoxicity MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM . -
Controls : Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls .
Advanced Research Questions
Q. What strategies address regioselective functionalization challenges in the thiazolo[4,3-d]pyrimidine core?
Methodological Answer: Regioselectivity issues arise during electrophilic substitution or cross-coupling. Solutions include:
- Directed Metalation : Use TMPZnCl·LiCl to deprotonate specific positions before functionalization .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during synthesis .
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthesis .
Example : Introducing a propan-2-yl group at C6 requires careful steric control via bulky bases (e.g., LDA) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies may stem from assay conditions or structural variability. Mitigation strategies:
- SAR Analysis : Compare analogs with substituent variations (see table below) .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Target Validation : Use CRISPR knockout or siRNA to confirm target engagement .
Q. Substituent Effects on Bioactivity :
| Substituent (R) | Bioactivity (IC50, µM) | Notes |
|---|---|---|
| Propan-2-yl (target) | 0.5–2.0 | Optimal kinase inhibition |
| Methyl | 5.0–10.0 | Reduced potency due to steric hindrance |
| Nitro | >50.0 | Electron-withdrawing groups disrupt binding . |
Q. What methodologies improve solubility and stability for in vivo studies?
Methodological Answer:
-
Prodrug Design : Convert the methyl ester to a hydrolyzable prodrug (e.g., phosphate ester) .
-
Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
-
Accelerated Stability Testing :
Condition Protocol pH Stability Incubate in buffers (pH 1–9) for 24 hrs; monitor degradation via HPLC Thermal Stability Heat at 40°C for 1 week; assess by DSC/TGA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
